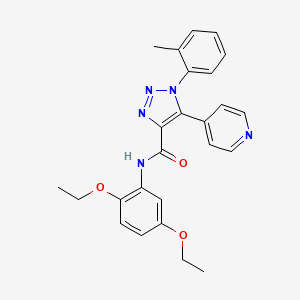

N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,5-Diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a carboxamide bridge and distinct aromatic substituents. Its structure includes:

- N-(2,5-diethoxyphenyl group: Ethoxy substituents enhance lipophilicity and may influence metabolic stability.

- 1-(2-methylphenyl) group: A sterically demanding substituent that could affect molecular packing or binding interactions.

This compound is of interest in medicinal chemistry and materials science due to the pharmacophoric triazole-carboxamide motif, which is prevalent in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-4-32-19-10-11-22(33-5-2)20(16-19)27-25(31)23-24(18-12-14-26-15-13-18)30(29-28-23)21-9-7-6-8-17(21)3/h6-16H,4-5H2,1-3H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTJIHLTCLRQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-Diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a triazole ring, which is a common motif in medicinal chemistry due to its ability to interact with various biological targets. Its molecular formula is C₁₈H₁₈N₄O₃, and it has a molecular weight of 342.36 g/mol. The presence of diethoxy and pyridine groups enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

A study by Yu et al. synthesized several 1,2,3-triazole hybrids and tested their efficacy against cancer cell lines such as HeLa and MDA-MB-231. The results indicated that certain derivatives exhibited IC50 values as low as 2.70 µM against these cell lines, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5g | HT-29 | 1.5 | Induces apoptosis via ROS generation |

| 5n | MDA-MB-231 | 4.76 | Inhibits NF-kB activation |

| N-(2,5-Diethoxyphenyl)... | HeLa | TBD | TBD |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known to inhibit fungal growth and have been investigated for antibacterial activity against Mycobacterium tuberculosis.

Case Studies

Research has shown that triazole-containing compounds can inhibit the InhA enzyme in Mycobacterium tuberculosis. For example, a derivative similar to this compound was found to exhibit significant activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Mycobacterium strains .

Table 2: Antimicrobial Activity Against Mycobacterium

| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5n | Mycobacterium tuberculosis | 12.5 | Inhibition of InhA enzyme |

| 5g | Mycobacterium abscessus | 15 | TBD |

The mechanisms by which triazole derivatives exert their biological effects are multifaceted:

- Apoptosis Induction : Many triazoles induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .

- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes such as InhA in tuberculosis demonstrate how structural modifications can enhance bioactivity against pathogens .

- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing triazole moieties. For instance, compounds similar to N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Synthesis and Evaluation

A study focused on the synthesis of triazole derivatives demonstrated that modifications in the substituents on the triazole ring significantly influenced their anticancer activity. In particular:

- Compound Variants : Variants of triazoles with different aryl groups exhibited varying degrees of growth inhibition against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) with percent growth inhibitions ranging from 50% to over 80% depending on the structure .

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial effects.

Case Study: Antitubercular Activity

A related study investigated a series of triazole hybrids for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives showed promising efficacy against both drug-sensitive and multidrug-resistant strains of tuberculosis. The hybridization strategy employed in these studies enhances the biological activity by integrating multiple pharmacophores .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies have suggested favorable profiles for some derivatives:

| Parameter | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Bioavailability | Promising in vitro results |

| Toxicity | Low in preliminary assays |

These parameters indicate that this compound could be a viable candidate for further drug development .

Comparison with Similar Compounds

Structural Differences

The target compound is compared to pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ), which share a carboxamide group but differ in core heterocycle and substituents:

Key Implications :

- Ethoxy groups increase lipophilicity (logP) relative to chloro/cyano substituents, which may enhance membrane permeability but reduce aqueous solubility.

- The pyridine ring introduces a basic nitrogen, enabling pH-dependent solubility and metal coordination, unlike the neutral aryl groups in 3a–3p.

Characterization :

Physicochemical Properties

Key Notes:

- Higher melting points in compounds (e.g., 3d: 181–183°C) suggest strong crystal packing from chloro/cyano groups. The target’s ethoxy groups may reduce packing efficiency, lowering its melting point.

- Pyridine’s basicity could improve solubility in acidic media compared to neutral pyrazole derivatives.

Preparation Methods

Retrosynthetic Analysis

Before discussing specific preparation methods, a retrosynthetic analysis helps identify potential synthetic routes to the target compound. The key disconnections for N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide are illustrated in Figure 1, highlighting three main approaches:

- Formation of the amide bond between a 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and 2,5-diethoxyphenylamine

- Construction of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a 2-methylphenyl azide and a suitable pyridyl-substituted alkyne

- Multi-component reaction approach involving a 2-methylphenyl azide, 4-ethynylpyridine, and a carboxylic acid derivative

Preparation Method 1: Via Triazole-4-carboxylic Acid Intermediate

Synthesis Overview

This method involves first synthesizing 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid and then coupling it with 2,5-diethoxyphenylamine to form the target amide. This approach is advantageous due to its modular nature and the ability to optimize each step independently.

Step-by-Step Procedure

Preparation of 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

The synthesis of the triazole-4-carboxylic acid intermediate can be achieved through a modification of the procedure described in search result, which details the synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids.

Reagents:

- 2-Methylphenyl azide (10 mmol)

- 4-Ethynylpyridine (10 mmol)

- Copper(I) iodide (1 mmol)

- Sodium ascorbate (2 mmol)

- t-Butanol/water (1:1, 40 mL)

Procedure:

- In a 100 mL round-bottomed flask, dissolve 4-ethynylpyridine in the t-butanol/water mixture.

- Add copper(I) iodide and sodium ascorbate, and stir for 10 minutes at room temperature.

- Add 2-methylphenyl azide dropwise over 30 minutes while maintaining the temperature below 30°C.

- Stir the reaction mixture for 6 hours at room temperature.

- Monitor the reaction by thin-layer chromatography (TLC).

- After completion, pour the mixture into water (200 mL) and extract with dichloromethane (3 × 50 mL).

- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the resulting 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid by column chromatography.

Expected Yield: 75-80%

Amide Coupling with 2,5-Diethoxyphenylamine

The prepared triazole-4-carboxylic acid is then coupled with 2,5-diethoxyphenylamine to form the target amide.

Reagents:

- 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (5 mmol)

- 2,5-Diethoxyphenylamine (5.5 mmol)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (6 mmol)

- Hydroxybenzotriazole (HOBt) (6 mmol)

- Triethylamine (10 mmol)

- Dichloromethane (30 mL)

Procedure:

- Dissolve the triazole-4-carboxylic acid in dichloromethane in a 100 mL round-bottomed flask.

- Add EDCI and HOBt, and stir for 30 minutes at 0°C.

- Add 2,5-diethoxyphenylamine and triethylamine, and allow the mixture to warm to room temperature.

- Stir the reaction mixture overnight (12-16 hours).

- Monitor the reaction by TLC.

- After completion, wash the mixture with water (2 × 20 mL), 1N HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane as the eluent.

- Recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.

Expected Yield: 70-75%

Preparation Method 2: One-Pot Copper-Catalyzed Approach

Synthesis Overview

This method employs a modified copper-catalyzed azide-alkyne cycloaddition (CuAAC) strategy to generate the triazole core with the required substitution pattern in a single pot, followed by in situ amide formation. This approach is more direct but requires careful control of reaction conditions to achieve selectivity.

Step-by-Step Procedure

Reagents:

- 2-Methylphenyl azide (10 mmol)

- 4-Ethynylpyridine (10 mmol)

- Copper(II) sulfate pentahydrate (1 mmol)

- Sodium ascorbate (2 mmol)

- 2,5-Diethoxyphenyl isocyanate (11 mmol)

- Triethylamine (1 mL)

- DMF/water (3:1, 40 mL)

Procedure:

- In a 100 mL round-bottomed flask, dissolve 4-ethynylpyridine in the DMF/water mixture.

- Add copper(II) sulfate and sodium ascorbate, and stir for 15 minutes at room temperature.

- Add 2-methylphenyl azide dropwise over 30 minutes while maintaining the temperature below 30°C.

- Monitor the formation of the triazole by TLC.

- After complete formation of the triazole intermediate (approximately 4-6 hours), add 2,5-diethoxyphenyl isocyanate and triethylamine.

- Stir the reaction mixture overnight at room temperature.

- Pour the mixture into water (200 mL) and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL).

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane as the eluent.

- Recrystallize from an appropriate solvent to obtain pure this compound.

Expected Yield: 65-70%

Preparation Method 3: Sequential Multi-Component Reaction

Synthesis Overview

This method utilizes a modified multi-component reaction approach to construct the triazole ring with the required substitution pattern, drawing on principles from search result which describes the preparation of 1,4,5-trisubstituted triazoles. The approach involves sequential addition of components to control regioselectivity.

Step-by-Step Procedure

Reagents:

- 2-Methylphenyl azide (10 mmol)

- 4-Pyridinecarboxaldehyde (10 mmol)

- Ethyl diazoacetate (11 mmol)

- Copper(I) iodide (1 mmol)

- Cesium carbonate (12 mmol)

- 2,5-Diethoxyphenylamine (11 mmol)

- Sodium hydroxide (12 mmol)

- THF (30 mL)

- Ethanol (20 mL)

Procedure:

- In a 100 mL round-bottomed flask, dissolve 4-pyridinecarboxaldehyde in THF.

- Add ethyl diazoacetate and cesium carbonate, and stir for 1 hour at room temperature.

- Add copper(I) iodide and 2-methylphenyl azide, and stir at room temperature for 12 hours.

- Monitor the reaction by TLC until the formation of ethyl 1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is complete.

- Add ethanol, 2,5-diethoxyphenylamine, and sodium hydroxide to the reaction mixture.

- Heat the mixture under reflux for 8 hours.

- After cooling to room temperature, neutralize with 1N HCl to pH 7.

- Extract with ethyl acetate (3 × 30 mL).

- Wash the combined organic layers with water (2 × 30 mL) and brine (30 mL).

- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane as the eluent.

- Recrystallize to obtain pure this compound.

Expected Yield: 60-65%

Comparative Analysis of Preparation Methods

The three methods described above offer different approaches to synthesizing this compound, each with its own advantages and limitations. Table 1 provides a comparative analysis of these methods based on several key parameters.

Table 1: Comparative Analysis of Preparation Methods for this compound

| Parameter | Method 1: Via Triazole-4-carboxylic Acid | Method 2: One-Pot Approach | Method 3: Multi-Component Reaction |

|---|---|---|---|

| Number of Steps | 2 | 1 | 2 |

| Expected Overall Yield | 50-60% | 65-70% | 60-65% |

| Reaction Time | 24-30 hours | 16-20 hours | 20-24 hours |

| Required Expertise | Moderate | High | High |

| Scalability | Good | Moderate | Limited |

| Regioselectivity | Excellent | Good | Moderate |

| Purification Complexity | Moderate | High | High |

| Key Advantages | Modular approach allows optimization of each step; Easier purification of intermediates | Shorter overall procedure; Fewer isolation steps | Versatile approach for introducing varied substituents |

| Key Limitations | Multiple isolation steps; Longer total reaction time | Challenging to control selectivity at scale; Complex purification | Requires careful control of reaction conditions; Lower overall yield |

Method Selection Guidelines

The choice of preparation method should be guided by several considerations:

Scale of Synthesis : For small-scale preparations (up to 5 g), Method 2 may be preferred due to its shorter procedure. For larger scales, Method 1 offers better control and easier purification.

Available Starting Materials : If 2,5-diethoxyphenyl isocyanate is readily available, Method 2 becomes more attractive. If access to isocyanates is limited, Method 1 or 3 would be more suitable.

Purification Capabilities : If advanced purification techniques are available, the one-pot approach (Method 2) may be more efficient. Otherwise, the step-wise approach (Method 1) allows easier purification of intermediates.

Required Purity : For applications requiring extremely high purity (>99%), Method 1 is recommended due to the ability to purify intermediates thoroughly.

Analytical Characterization

The successful preparation of this compound should be confirmed through the following analytical techniques:

Melting Point : Expected range: 175-180°C

¹H NMR (400 MHz, DMSO-d₆) :

- δ 9.85-9.95 (s, 1H, -NH)

- δ 8.60-8.70 (d, 2H, pyridine-H)

- δ 7.65-7.75 (d, 2H, pyridine-H)

- δ 7.30-7.50 (m, 4H, aromatic-H)

- δ 7.10-7.30 (m, 3H, aromatic-H)

- δ 6.70-6.85 (m, 2H, aromatic-H)

- δ 3.90-4.10 (q, 4H, -OCH₂CH₃)

- δ 2.10-2.20 (s, 3H, -CH₃)

- δ 1.25-1.40 (t, 6H, -OCH₂CH₃)

¹³C NMR (100 MHz, DMSO-d₆) :

- Expected signals for all carbon atoms in the structure, including characteristic signals for the triazole carbons around δ 140-150

Mass Spectrometry :

- Expected m/z for [M+H]⁺: based on the molecular formula C₂₇H₂₇N₅O₃

FTIR :

- Characteristic bands for amide C=O stretching (1650-1670 cm⁻¹)

- N-H stretching (3300-3400 cm⁻¹)

- C=N and N=N stretching of triazole ring (1550-1650 cm⁻¹)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can purity and yield be maximized?

- Methodological Answer : Multi-step synthesis typically involves coupling triazole precursors with substituted phenyl and pyridyl groups via Huisgen cycloaddition or carbodiimide-mediated amidation (e.g., EDCI/HOBt activation) . Reaction conditions (temperature, pH, stoichiometry) must be optimized using design-of-experiment (DoE) approaches. Purity is validated via HPLC and recrystallization, while yields are improved by minimizing side reactions (e.g., by controlling reaction time and solvent polarity) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm), pyridyl protons (δ 8.0–8.5 ppm), and ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 3.4–4.0 ppm for OCH2) .

- X-ray crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) and visualize anisotropic displacement parameters with WinGX/ORTEP .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) .

Q. What solvent systems are suitable for improving solubility in biological assays?

- Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS with ≤1% Tween-80). Co-solvents like PEG-400 or cyclodextrins enhance solubility for in vitro studies. Solubility parameters (LogP, Hansen solubility) should be calculated computationally (e.g., using ChemAxon) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved during structural validation?

- Methodological Answer :

- NMR vs. X-ray discrepancies : Check for dynamic effects (e.g., rotational barriers in ethoxy groups) via variable-temperature NMR. If crystallographic data shows disorder, refine using SHELXL’s PART instructions .

- Validation : Cross-reference with IR (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and computational DFT simulations (e.g., Gaussian09) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with modified ethoxy, methylphenyl, or pyridyl groups to assess steric/electronic effects.

- Bioassay-guided design : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets (e.g., kinase domains) and validate via SPR or ITC .

- Data analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .

Q. How can polymorphism or crystallographic twinning affect reproducibility in physicochemical studies?

- Methodological Answer :

- Polymorphism screening : Use solvent-drop grinding or temperature-gradient crystallization to isolate polymorphs.

- Twinning : Refine twinned data in SHELXL using TWIN/BASF commands. Validate with Hooft y parameters or R1 ≥ 5% .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.